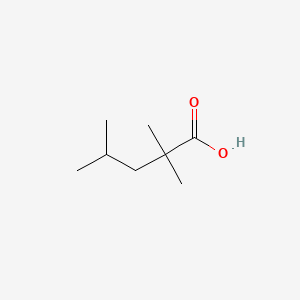
1,2-Dichloro-1,2-difluoroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1,2-difluoroethylene is an organofluorine compound with the molecular formula C₂Cl₂F₂. It is a colorless liquid with a distinct odor and is known for its use in various industrial applications. This compound is one of the simplest chlorodifluoroalkenes and is used as an intermediate in the production of other chemicals .
Preparation Methods
1,2-Dichloro-1,2-difluoroethylene can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2-trifluoro-2,2-dichloroethane with copper fluoride. This reaction typically occurs under high-temperature conditions and in the presence of a catalyst . Industrial production methods often involve similar processes, ensuring the compound is produced efficiently and in large quantities.
Chemical Reactions Analysis
1,2-Dichloro-1,2-difluoroethylene undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen, chlorine, and methanol, under specific conditions like the presence of catalysts and controlled temperatures.
Scientific Research Applications
1,2-Dichloro-1,2-difluoroethylene has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 1,2-dichloro-1,2-difluoroethylene involves its reactivity with various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the compound interacts with hydrogen atoms, leading to the formation of hydrogenated products .
Comparison with Similar Compounds
1,2-Dichloro-1,2-difluoroethylene can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-difluoroethylene: Another isomer with similar properties but different reactivity and applications.
1,2-Difluoroethylene: Lacks chlorine atoms, leading to different chemical behavior and uses.
1,1,2-Trichloro-1,2-difluoroethane: Contains an additional chlorine atom, affecting its reactivity and industrial applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
27156-03-2 |
|---|---|
Molecular Formula |
C2Cl2F2 |
Molecular Weight |
132.92 g/mol |
IUPAC Name |
(Z)-1,2-dichloro-1,2-difluoroethene |
InChI |
InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |
InChI Key |
UPVJEODAZWTJKZ-UPHRSURJSA-N |
SMILES |
C(=C(F)Cl)(F)Cl |
Isomeric SMILES |
C(=C(\F)/Cl)(\F)/Cl |
Canonical SMILES |
C(=C(F)Cl)(F)Cl |
boiling_point |
21.1 °C |
melting_point |
-130.5 °C |
Key on ui other cas no. |
598-88-9 27156-03-2 |
physical_description |
Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |
Pictograms |
Compressed Gas; Acute Toxic; Irritant |
vapor_pressure |
890.43 mmHg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















